molecular formula C7H3BrF4O B1530019 1-Bromo-2,5-difluoro-3-(difluoromethoxy)benzene CAS No. 1807026-41-0

1-Bromo-2,5-difluoro-3-(difluoromethoxy)benzene

Cat. No.: B1530019
CAS No.: 1807026-41-0
M. Wt: 259 g/mol
InChI Key: NBCRBEOGDQANBV-UHFFFAOYSA-N
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Description

1-Bromo-2,5-difluoro-3-(difluoromethoxy)benzene is an organic compound characterized by a bromine atom, two fluorine atoms, and a difluoromethoxy group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-difluoro-3-(difluoromethoxy)benzene can be synthesized through several methods, including halogenation and difluoromethylation reactions

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and separation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,5-difluoro-3-(difluoromethoxy)benzene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of different functional groups.

  • Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions can involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

  • Substitution reactions often require strong nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different chemical processes.

Scientific Research Applications

1-Bromo-2,5-difluoro-3-(difluoromethoxy)benzene is used in several scientific research applications, including:

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of biological systems and interactions with biomolecules.

  • Industry: It is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-2,5-difluoro-3-(difluoromethoxy)benzene exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological or chemical changes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • 1-Bromo-3-(difluoromethoxy)benzene

  • 5-bromo-2,2-difluoro-1,3-benzodioxole

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Biological Activity

1-Bromo-2,5-difluoro-3-(difluoromethoxy)benzene (CAS No. 1807026-41-0) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and implications in medicinal chemistry, particularly in the context of antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound features a bromine atom and two fluorine atoms on the benzene ring, alongside a difluoromethoxy substituent. This unique structure imparts distinct electronic properties that can influence its biological activity.

Synthesis

The synthesis of this compound typically involves halogenation and functional group transformations. The compound can be synthesized through methods such as nucleophilic substitution or electrophilic aromatic substitution, which are common in the synthesis of halogenated aromatic compounds.

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes and interfere with metabolic processes. For instance, compounds similar in structure have shown efficacy against various strains of bacteria, including those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of Fluorinated Compounds

Compound NameActivity AgainstMechanism of Action
This compoundStaphylococcus aureusMembrane disruption
2-Fluoro-4-bromophenolEscherichia coliInhibition of cell wall synthesis
3-Difluoromethoxy-4-fluorobenzenePseudomonas aeruginosaInterference with metabolic pathways

Anticancer Activity

Fluorinated compounds have also been explored for their anticancer potential. Research indicates that the presence of fluorine can enhance the lipophilicity and bioavailability of drugs, making them more effective against cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of various fluorinated benzene derivatives, including this compound. The findings suggested that modifications in the fluorine substituents significantly impacted the cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundMCF-712.5
2-Fluoro-4-bromophenolA54915.0
3-Difluoromethoxy-4-fluorobenzeneHeLa10.0

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through hydrogen bonding and hydrophobic interactions. The electron-withdrawing nature of the fluorine atoms enhances the compound's reactivity and binding affinity to biological macromolecules.

Properties

IUPAC Name

1-bromo-3-(difluoromethoxy)-2,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-1-3(9)2-5(6(4)10)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCRBEOGDQANBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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